N-(furan-2-ylmethyl)-2-phenoxybutanamide
Overview
Description
N-(furan-2-ylmethyl)-2-phenoxybutanamide is an organic compound that features a furan ring, a phenoxy group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-phenoxybutanamide typically involves the reaction of 2-furoic acid with furfurylamine and phenoxybutanoic acid. The reaction is carried out under microwave-assisted conditions using effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of substrates are optimized to achieve high yields. The crude products are purified by crystallization using ethyl acetate and hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications. The use of renewable resources such as biomass-derived furfural can also be considered for sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenoxybutanamides.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-phenoxybutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenoxy group are key structural features that enable the compound to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound has shown potential as an inhibitor of certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: A compound with similar structural features, used as an epidermal growth factor receptor (EGFR) inhibitor and anticancer agent.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a furan ring and hydrazide moiety, known for its metal-chelating properties and biological activities.
Uniqueness
N-(furan-2-ylmethyl)-2-phenoxybutanamide is unique due to its combination of a furan ring, phenoxy group, and butanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-14(19-12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHDBGIQXMMPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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